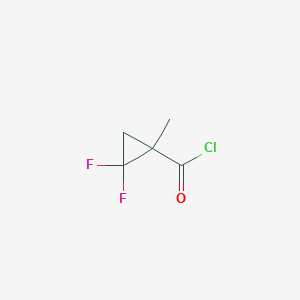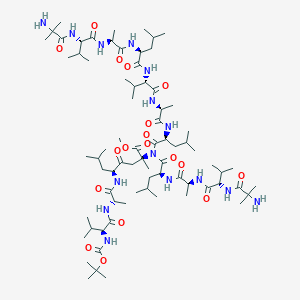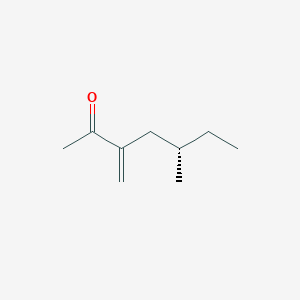
2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride, also known as DFMC, is a chemical compound used in scientific research. It is a colorless liquid with a molecular weight of 156.54 g/mol and a boiling point of 87-89°C. DFMC is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride varies depending on its application. In medicinal chemistry, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been shown to inhibit the activity of enzymes involved in viral replication and cancer cell growth. In agrochemistry, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been shown to inhibit the growth of weeds and pests by disrupting their metabolic pathways. In materials science, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been used as a building block for the synthesis of various polymers and materials.
Biochemische Und Physiologische Effekte
2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been shown to have a range of biochemical and physiological effects. In medicinal chemistry, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been shown to have antiviral and anticancer activity. In agrochemistry, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been shown to have herbicidal and insecticidal activity. In materials science, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been used as a building block for the synthesis of various polymers and materials.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis, which makes it readily available for use in various applications. Another advantage is its versatility, as it can be used as a building block for the synthesis of various compounds. However, one limitation is its potential toxicity, which requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the use of 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride in scientific research. One direction is the development of new pharmaceuticals based on 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride. Another direction is the development of new agrochemicals based on 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride. Additionally, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride could be used as a building block for the synthesis of new materials with unique properties. Further research is needed to explore these and other potential applications of 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride in scientific research.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been used in various scientific research applications, including medicinal chemistry, agrochemistry, and materials science. In medicinal chemistry, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents. In agrochemistry, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been used as a precursor for the synthesis of herbicides and insecticides. In materials science, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been used in the synthesis of polymers and other materials.
Eigenschaften
CAS-Nummer |
128146-92-9 |
|---|---|
Produktname |
2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride |
Molekularformel |
C5H5ClF2O |
Molekulargewicht |
154.54 g/mol |
IUPAC-Name |
2,2-difluoro-1-methylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C5H5ClF2O/c1-4(3(6)9)2-5(4,7)8/h2H2,1H3 |
InChI-Schlüssel |
UGUAVPGPLGNTQL-UHFFFAOYSA-N |
SMILES |
CC1(CC1(F)F)C(=O)Cl |
Kanonische SMILES |
CC1(CC1(F)F)C(=O)Cl |
Synonyme |
Cyclopropanecarbonyl chloride, 2,2-difluoro-1-methyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














